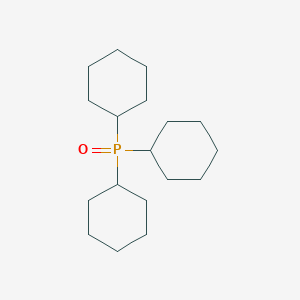

Tricyclohexylphosphine oxide

Description

Properties

IUPAC Name |

dicyclohexylphosphorylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFPWWWXFFNJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=O)(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160001 | |

| Record name | Phosphine oxide, tricyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13689-19-5 | |

| Record name | Tricyclohexylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13689-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, tricyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013689195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13689-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, tricyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclohexylphosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Tricyclohexylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of tricyclohexylphosphine (B42057) oxide (TCPO). A robust organophosphorus compound, TCPO is widely utilized as a ligand in catalysis and as an extractant in materials science. This document collates and presents experimental and computational data, offering insights into its synthesis, structural parameters, and electronic properties. Detailed methodologies for key analytical techniques are provided to facilitate reproducible research.

Introduction

Tricyclohexylphosphine oxide (C₁₈H₃₃OP), often abbreviated as TCPO or Cy₃PO, is a tertiary phosphine (B1218219) oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three cyclohexyl rings.[1] The steric bulk imparted by the cyclohexyl groups and the electronic nature of the phosphoryl (P=O) bond are pivotal to its chemical reactivity and utility in various applications, including as a stabilizing ligand for transition metal catalysts and in the separation of lanthanides and actinides.[1] Understanding the precise molecular geometry and the nature of the bonding within TCPO is fundamental to elucidating its function and designing novel applications.

This guide synthesizes crystallographic, spectroscopic, and computational data to provide a detailed overview of the molecular structure and bonding of this compound.

Synthesis of this compound

This compound can be synthesized through two primary routes: the oxidation of tricyclohexylphosphine (PCy₃) and the hydrogenation of triphenylphosphine (B44618) oxide (TPPO).

Oxidation of Tricyclohexylphosphine

The most common laboratory-scale synthesis involves the oxidation of tricyclohexylphosphine. This method is advantageous for its simplicity and high conversion rates.

Logical Workflow for the Oxidation of Tricyclohexylphosphine:

Caption: Workflow for the synthesis of TCPO via oxidation of PCy₃.

Hydrogenation of Triphenylphosphine Oxide

For industrial-scale production, the catalytic hydrogenation of triphenylphosphine oxide is often preferred due to the lower cost of the starting material.[1]

Signaling Pathway for the Hydrogenation of Triphenylphosphine Oxide:

Caption: Pathway for the synthesis of TCPO via hydrogenation of TPPO.

Molecular Structure and Bonding

The molecular geometry of this compound is characterized by a tetrahedral arrangement around the central phosphorus atom. The three bulky cyclohexyl groups lead to significant steric hindrance, which influences its coordination chemistry.

Crystallographic Data

X-ray diffraction studies on a hydrated form of this compound (Cy₃PO·H₂O) have provided key insights into its solid-state structure.

| Parameter | Value (Å) |

| P=O Bond Length | ~1.507 |

| P-C Bond Length | ~1.78 |

| Table 1: Key Bond Lengths in Hydrated this compound. [1] |

Spectroscopic Analysis

3.2.1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphine oxides. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment.

| Solvent | ³¹P Chemical Shift (δ, ppm) |

| CDCl₃ | Not specified |

| C₆D₆ | 46.31 |

| d₆-DMSO | 29.03 |

| Table 2: ³¹P NMR Chemical Shifts of this compound in Various Solvents. [2] |

The oxidation of tricyclohexylphosphine to this compound can be monitored in real-time using ³¹P NMR, where a shift from approximately 10 ppm for the phosphine to around 47 ppm for the oxide is observed.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule. The P=O stretching vibration is a particularly characteristic absorption. For analogous compounds like trioctylphosphine (B1581425) oxide, the P=O stretch appears around 1146 cm⁻¹, and the P-C stretch is observed near 1465 cm⁻¹.[3]

Logical Relationship for Spectroscopic Characterization:

Caption: Spectroscopic techniques for TCPO characterization.

Computational Analysis

Density Functional Theory (DFT) calculations are employed to model the electronic structure of this compound, providing insights that complement experimental data. These computational studies can predict geometric parameters and electronic properties.[1]

| Parameter | Calculated Value |

| P=O Bond Length (Å) | Data not available in search results |

| P-C Bond Length (Å) | Data not available in search results |

| C-P-C Bond Angle (°) | Data not available in search results |

| O=P-C Bond Angle (°) | Data not available in search results |

| Table 3: Computationally Derived Molecular Geometry of this compound. |

Experimental Protocols

Synthesis of this compound via Oxidation

Materials:

-

Tricyclohexylphosphine (PCy₃)

-

Hydrogen peroxide (H₂O₂) or air

-

Diethylcarbonate or other suitable solvent

Procedure:

-

Dissolve tricyclohexylphosphine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add the oxidizing agent (e.g., a stoichiometric amount of hydrogen peroxide) to the solution while stirring. If using air, bubble a gentle stream through the solution.

-

Monitor the reaction progress using ³¹P NMR spectroscopy until the signal corresponding to tricyclohexylphosphine has disappeared.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting white solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

³¹P NMR Spectroscopy for Reaction Monitoring

Instrument:

-

NMR spectrometer (e.g., 80 MHz)

Sample Preparation:

-

Prepare a solution of the reaction mixture (approximately 250 mM) in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Acquisition Parameters:

-

Pulse Angle: 90°

-

Acquisition Time: 3.2 s

-

Repetition Time: 15 s

-

Number of Scans: 16

Data Processing:

-

Reference the ³¹P spectra to an external standard of 85% H₃PO₄ (δ = 0.00 ppm).

FTIR Spectroscopy

Instrument:

-

FTIR spectrometer

Sample Preparation:

-

Prepare a KBr pellet of the solid this compound or analyze as a neat solid using an ATR accessory.

Data Acquisition:

-

Collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹) with a sufficient number of scans to achieve a good signal-to-noise ratio.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of this compound, integrating experimental data from X-ray crystallography and spectroscopy with insights from computational studies. The presented synthesis routes and detailed experimental protocols offer a practical resource for researchers. The robust tetrahedral geometry, defined by the bulky cyclohexyl substituents and the polar phosphoryl group, underpins its diverse applications in modern chemistry. Further research, particularly in obtaining high-resolution crystal structures of the anhydrous form and more detailed computational analyses, will continue to refine our understanding of this important molecule.

References

Synthesis of Tricyclohexylphosphine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthetic routes to Tricyclohexylphosphine (B42057) oxide (OPCy₃), a compound of significant interest in catalysis and materials science. The document details two principal methodologies: the direct oxidation of tricyclohexylphosphine (PCy₃) and the catalytic hydrogenation of triphenylphosphine (B44618) oxide. This guide presents detailed experimental protocols, comprehensive quantitative data, and visual representations of the synthetic workflows to facilitate understanding and replication in a laboratory setting.

Introduction

Tricyclohexylphosphine oxide is a sterically bulky organophosphorus compound. Its robust chemical nature and the electron-donating properties of the phosphine (B1218219) oxide group make it a valuable ligand in transition metal catalysis and a key component in various organic transformations. This guide focuses on the practical synthesis of OPCy₃ from its immediate precursor, tricyclohexylphosphine (PCy₃), a common and often air-sensitive reagent. Improperly stored PCy₃ is frequently contaminated with its oxide, making a controlled and efficient synthesis of pure OPCy₃ essential for many applications.[1]

Synthetic Methodologies

There are two primary, well-documented methods for the synthesis of this compound. The most common approach is the direct oxidation of tricyclohexylphosphine. An alternative, industrially relevant method involves the hydrogenation of triphenylphosphine oxide.

Direct Oxidation of Tricyclohexylphosphine (PCy₃)

The oxidation of PCy₃ to OPCy₃ can be achieved using a variety of oxidizing agents. Common oxidants include air (autoxidation), hydrogen peroxide, and ozone.[2] For controlled laboratory-scale synthesis, hydrogen peroxide is a preferred reagent due to its efficiency and relatively clean reaction profile.

This protocol is based on established procedures for the oxidation of tertiary phosphines.

Materials:

-

Tricyclohexylphosphine (PCy₃)

-

30-35% Aqueous Hydrogen Peroxide (H₂O₂)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane (B92381) or Heptane (B126788) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tricyclohexylphosphine in toluene.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a stoichiometric amount of 30-35% aqueous hydrogen peroxide to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by ³¹P NMR spectroscopy until the signal for PCy₃ (typically around δ 10-12 ppm) is no longer observed and a new signal for OPCy₃ appears (typically between δ 29-48 ppm, depending on the solvent).

-

Separate the organic layer and wash it with water to remove any unreacted hydrogen peroxide.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

-

Remove the toluene under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent such as hexane or heptane to obtain a white crystalline solid.

Caption: Workflow for the direct oxidation of PCy₃ to OPCy₃.

Catalytic Hydrogenation of Triphenylphosphine Oxide

An alternative route to this compound involves the catalytic hydrogenation of triphenylphosphine oxide. This method is particularly suited for larger-scale industrial production.[3]

The following protocol is adapted from patent literature.[3]

Materials:

-

Triphenylphosphine Oxide

-

Palladium on Alumina (Pd/Al₂O₃, 5% loading) or Rhodium on Carbon (Rh/C, 1% loading)

-

Tetrahydrofuran (THF) or Dioxane

-

High-pressure autoclave

Procedure:

-

Charge a high-pressure autoclave with triphenylphosphine oxide, the chosen catalyst (e.g., 5% Pd/Al₂O₃), and the solvent (e.g., THF).

-

Seal the autoclave and purge it with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 6.0-10.0 MPa).

-

Heat the reaction mixture to the target temperature (e.g., 180-220 °C) with stirring.

-

Maintain the reaction under these conditions for 12-24 hours.

-

Monitor the reaction's completion using gas chromatography (GC).

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst. The resulting solution contains this compound.

Caption: Workflow for the catalytic hydrogenation of triphenylphosphine oxide.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reaction Conditions for Catalytic Hydrogenation of Triphenylphosphine Oxide

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) |

| 5% Pd/Al₂O₃ | 180 | 6.0 | THF | 92.5 |

| 1% Rh/C | 190 | 10.0 | Dioxane | 89.0 |

Data sourced from patent literature.

Table 2: Characterization Data for this compound

| Analytical Technique | Result |

| ³¹P NMR | δ 29.03 ppm (in d₆-DMSO)[3], δ 47.3 ppm (in diethylcarbonate) |

| GC-MS (EI) | m/z: 280 (M⁺), 225, 198, 143 |

| Purity | >98% (by GC analysis)[2] |

Note on ³¹P NMR Data: The chemical shift of this compound in ³¹P NMR is sensitive to the solvent used. The observed range of δ 29-48 ppm is consistent with reported values, and this solvent-dependent shift is a known phenomenon for phosphine oxides.

Purification and Characterization

Purification of this compound can be challenging due to the potential presence of unreacted PCy₃ or other oxidized byproducts.[2] For the direct oxidation method, recrystallization from a non-polar solvent like hexane or ethyl acetate (B1210297) is typically effective.[2] Column chromatography can also be employed for higher purity.[2] For the hydrogenation route, the product is often used in the subsequent reduction step without extensive purification.

The final product should be characterized to confirm its identity and purity. ³¹P NMR spectroscopy is a powerful tool for this, showing a characteristic singlet for the phosphine oxide. Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight and fragmentation pattern.

Conclusion

The synthesis of this compound can be readily achieved through the direct oxidation of tricyclohexylphosphine or the catalytic hydrogenation of triphenylphosphine oxide. The choice of method may depend on the desired scale of the reaction and the available starting materials. The protocols and data presented in this guide provide a comprehensive resource for the successful synthesis and characterization of this important organophosphorus compound.

References

Technical Guide: ³¹P NMR Chemical Shift of Tricyclohexylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of tricyclohexylphosphine (B42057) oxide (O=PCy₃). It includes a compilation of reported chemical shift data, detailed experimental protocols for ³¹P NMR spectroscopy, and logical workflows for its synthesis and analysis. This document serves as a comprehensive resource for the characterization of this common organophosphorus compound.

Introduction to ³¹P NMR Spectroscopy of Phosphine (B1218219) Oxides

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful and direct analytical technique for the characterization of organophosphorus compounds.[1] The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, which provides excellent NMR sensitivity.[2] A key advantage is its wide chemical shift range (approximately 2000 ppm), which allows for clear separation and identification of different phosphorus environments with minimal signal overlap.[2]

Tricyclohexylphosphine oxide is the oxidized form of tricyclohexylphosphine, a widely used ligand in catalysis. The oxidation state of the phosphorus atom significantly influences its electronic environment, leading to a distinct and predictable downfield shift in the ³¹P NMR spectrum compared to the parent phosphine. This makes ³¹P NMR an invaluable tool for monitoring oxidation reactions and assessing the purity of phosphine-containing materials.[3][4]

³¹P NMR Chemical Shift Data

The ³¹P NMR chemical shift (δ) of this compound is sensitive to the solvent used for analysis. The data compiled from various studies are presented below. All shifts are reported in parts per million (ppm) relative to an external standard of 85% H₃PO₄ (δ = 0.0 ppm).[5][6]

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| This compound | CDCl₃ | 51.40 | [5] |

| This compound | C₆D₆ | 46.31 | [7] |

| This compound | Diethylcarbonate | 47.3 | [3] |

| This compound (Solid-State) | Polycrystalline | 51.53 and 53.61* | [7] |

*Note: The solid-state MAS NMR spectrum of the H₂O₂ adduct of this compound shows two isotropic lines, suggesting different phosphorus environments in the crystal lattice.[7]

Experimental Protocols

3.1 General Protocol for ³¹P NMR Spectrum Acquisition

This protocol outlines the standard procedure for obtaining a proton-decoupled (³¹P{¹H}) NMR spectrum. Proton decoupling simplifies the spectrum by removing splitting caused by ¹H-¹³P coupling, resulting in sharp, single peaks for each unique phosphorus nucleus.[8]

-

Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Instrument Setup :

-

Acquisition Parameters :

-

Experiment : A standard 1D phosphorus experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Pulse Angle : 30-90 degrees. A 90° pulse provides the maximum signal for a single scan.[3]

-

Acquisition Time (AT) : Typically 1-3 seconds.[3]

-

Relaxation Delay (D1) : For non-quantitative analysis, 1-2 seconds is sufficient. For accurate integration (quantitative analysis), a longer delay (5x the longest T₁ relaxation time) combined with inverse-gated decoupling is necessary to suppress the Nuclear Overhauser Effect (NOE).[8]

-

Number of Scans (NS) : Typically 16 to 64 scans, depending on the sample concentration.[3]

-

-

Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the H₃PO₄ standard.

-

3.2 Specific Protocol: Monitoring the Oxidation of Tricyclohexylphosphine

This protocol details a published method for monitoring the air oxidation of tricyclohexylphosphine to its corresponding oxide in real-time using ³¹P NMR.[3]

-

Sample Preparation : Prepare a 250 mM solution of tricyclohexylphosphine in diethylcarbonate directly within a standard 5 mm NMR tube.[3]

-

Reaction Initiation : Introduce a constant stream of air into the open NMR tube to initiate the oxidation process.[3]

-

NMR Data Acquisition :

-

Data Analysis : Process each spectrum and integrate the signals corresponding to tricyclohexylphosphine (δ ≈ 9.95 ppm) and this compound (δ ≈ 47.3 ppm). Plot the integral values as a function of time to obtain reaction kinetics.[3]

Workflows and Logical Relationships

Visual diagrams are provided below to illustrate key experimental and synthetic processes involving this compound.

Figure 1: An experimental workflow for monitoring the oxidation of tricyclohexylphosphine.

Figure 2: The synthetic relationship between a phosphine and its corresponding phosphine oxide.

References

- 1. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds | Scilit [scilit.com]

- 2. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]

- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

Solubility of Tricyclohexylphosphine Oxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tricyclohexylphosphine (B42057) oxide (TCPO). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust framework for the experimental determination of its solubility. The methodologies described herein are essential for researchers and professionals in drug development and other scientific fields who require precise solubility information for process development, formulation, and quality control.

Introduction to Tricyclohexylphosphine Oxide and its Solubility

This compound is an organophosphorus compound characterized by a phosphoryl group double-bonded to a phosphorus atom, which is in turn single-bonded to three cyclohexyl rings. This structure imparts a combination of steric bulk and polarity. The phosphoryl group is polar and capable of acting as a hydrogen bond acceptor, while the cyclohexyl rings are nonpolar. This amphiphilic nature suggests that TCPO will exhibit a range of solubilities in different organic solvents.

General solubility information indicates that this compound is soluble in most organic solvents and insoluble in water.[1][2] One source specifically notes its solubility in methanol. However, for scientific and industrial applications, precise quantitative data is crucial. This guide provides the tools to generate and interpret such data.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in the literature. Therefore, the following table is presented as a template for organizing experimentally determined data. Researchers are encouraged to populate this table with their own findings to build a comprehensive solubility profile for TCPO.

Table 1: Solubility of this compound in Various Organic Solvents (Illustrative Template)

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Polar Protic | Methanol | 25 | Data Not Available | Data Not Available |

| Ethanol | 25 | Data Not Available | Data Not Available | |

| Isopropanol | 25 | Data Not Available | Data Not Available | |

| Polar Aprotic | Acetone | 25 | Data Not Available | Data Not Available |

| Ethyl Acetate | 25 | Data Not Available | Data Not Available | |

| Tetrahydrofuran (THF) | 25 | Data Not Available | Data Not Available | |

| Dichloromethane (DCM) | 25 | Data Not Available | Data Not Available | |

| Nonpolar | Toluene | 25 | Data Not Available | Data Not Available |

| Hexane | 25 | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flask with a stopper

-

Thermostatic water bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance (accurate to at least 0.1 mg)

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the flask to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with continuous stirring or shaking.

-

-

Sample Withdrawal and Filtration:

-

Allow the flask to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the undissolved solid.

-

Immediately filter the withdrawn sample using a syringe filter to remove any suspended microcrystals. The filter should be pre-conditioned with the same solvent to avoid any concentration changes due to adsorption.

-

-

Gravimetric Analysis:

-

Transfer a precise volume of the filtered saturated solution into a pre-weighed evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a gentle stream of inert gas. For higher boiling point solvents, a drying oven set to a temperature below the decomposition point of TCPO can be used.

-

Once the solvent is completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Allow the dish to cool to room temperature in a desiccator before weighing it again.

-

Data Calculation:

-

Mass of the solute (TCPO):

-

Mass of dish with dried solute - Mass of empty dish

-

-

Mass of the solvent:

-

(Mass of dish with solution) - (Mass of dish with dried solute)

-

-

Solubility ( g/100 g solvent):

-

(Mass of solute / Mass of solvent) x 100

-

-

Solubility ( g/100 mL solvent):

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Volume of solvent = Mass of solvent / Density of solvent

-

Solubility = (Mass of solute / Volume of solvent) x 100

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on solubility considerations.

Caption: Workflow for solvent selection based on solubility.

Conclusion

While qualitative data suggests that this compound is soluble in a variety of organic solvents, this technical guide emphasizes the necessity of quantitative experimental determination for scientific and industrial applications. The provided experimental protocol for the gravimetric method offers a reliable approach for generating precise solubility data. The illustrative data table serves as a template for organizing these findings, and the logical workflow diagram provides a systematic approach to solvent selection. By following the methodologies outlined in this guide, researchers and professionals can build a comprehensive understanding of the solubility of this compound, enabling more efficient and effective process development and formulation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Grignard Reagent Synthesis of Tricyclohexylphosphine (B42057) Oxide

Tricyclohexylphosphine oxide (Cy₃PO) is an organophosphorus compound of significant interest in various chemical fields. It serves as a crucial ligand in coordination chemistry and catalysis, and its formation is often observed as a byproduct in reactions involving its parent compound, tricyclohexylphosphine (PCy₃).[1][2] The synthesis of Cy₃PO can be achieved through several routes, including the direct oxidation of PCy₃ or, more directly, via a Grignard reagent-based approach. This guide focuses on the latter, providing a detailed overview of the synthesis of this compound by reacting a cyclohexyl Grignard reagent with phosphorus oxychloride (POCl₃).

Reaction Overview

The core of this synthesis is a nucleophilic attack of a cyclohexyl Grignard reagent (cyclohexylmagnesium halide, CyMgX) on phosphorus oxychloride. The reaction proceeds in a one-pot manner, where three equivalents of the Grignard reagent react with one equivalent of POCl₃ to yield the desired this compound.[2]

The general chemical equation for this transformation is:

3 CyMgX + POCl₃ → Cy₃PO + 3 MgXCl [2]

This method, while effective, demands stringent anhydrous (water-free) conditions to prevent the quenching of the highly reactive Grignard reagent.[2]

Experimental Protocols

The following section details the experimental methodology for the synthesis of this compound, broken down into the preparation of the Grignard reagent and its subsequent reaction with phosphorus oxychloride.

Part 1: Synthesis of Cyclohexylmagnesium Bromide (Grignard Reagent)

This procedure outlines the formation of the essential Grignard reagent from bromocyclohexane (B57405) and magnesium metal.

-

Apparatus Setup: A three-necked, round-bottom flask is flame-dried under a vacuum and subsequently cooled under an inert atmosphere (e.g., Argon or Nitrogen). The flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Reagent Preparation: Magnesium turnings are placed in the flask. A small crystal of iodine is added to help initiate the reaction by activating the magnesium surface.[3] Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether is added to just cover the magnesium.[3][4]

-

Initiation: A small portion of a solution of bromocyclohexane in anhydrous THF is added from the dropping funnel. The reaction is initiated when the characteristic color of the iodine fades and gentle bubbling is observed.[3] Gentle warming may be necessary to start the reaction.

-

Grignard Reagent Formation: Once initiated, the remaining bromocyclohexane solution is added dropwise at a rate sufficient to maintain a gentle reflux.[3] After the addition is complete, the mixture is stirred until most of the magnesium has been consumed. The resulting cloudy, greyish solution is the cyclohexylmagnesium bromide reagent.

Part 2: Synthesis of this compound

-

Reaction Setup: The solution of the freshly prepared cyclohexylmagnesium bromide is cooled in an ice bath (0-5 °C).

-

Addition of Phosphorus Oxychloride: A solution of phosphorus oxychloride (POCl₃) in anhydrous THF is added dropwise from the dropping funnel to the stirred Grignard reagent solution. The molar ratio of Grignard reagent to POCl₃ should be approximately 3:1. This addition is exothermic and the temperature should be carefully controlled.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at low temperature.

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane (B92381) or ethyl acetate/hexane) to obtain the pure, white crystalline solid.

Quantitative Data Summary

While specific reaction parameters can vary, the table below summarizes typical quantitative data reported for the Grignard synthesis of this compound and related phosphines.

| Parameter | Value / Condition | Source |

| Reactants Molar Ratio | 3 eq. Cyclohexylmagnesium Halide : 1 eq. POCl₃ | [2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | [4] |

| Reaction Temperature | 0 °C to reflux | [4] |

| Reported Yield | ~75% | [2] |

| Purity (Post-Purification) | >98% (by GC analysis) | [2] |

Visualizations

The following diagrams illustrate the key logical and experimental workflows described in this guide.

Caption: Experimental workflow for the Grignard synthesis of Cy₃PO.

Caption: Logical relationship of reactants to products in the synthesis.

References

A Technical Guide to the Physical and Chemical Properties of Tricyclohexylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Tricyclohexylphosphine (B42057) oxide (TCPO) is a robust, sterically hindered organophosphorus compound with significant applications in modern chemistry. Characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three bulky cyclohexyl rings, its structure dictates its utility. While often encountered as an oxidation product of the widely used tricyclohexylphosphine (PCy₃) ligand, TCPO itself is a valuable compound, serving as a stabilizing ligand in transition metal catalysis and as a highly efficient extractant in separation sciences.[1] This technical guide provides an in-depth overview of its core physical and chemical properties, synthesis protocols, and functional mechanisms.

General and Chemical Identifiers

The fundamental identification parameters for Tricyclohexylphosphine oxide are summarized below.

| Identifier | Value |

| IUPAC Name | dicyclohexylphosphorylcyclohexane[1][2][3] |

| Common Name | This compound |

| Abbreviation | TCPO or OPCy₃ |

| CAS Number | 13689-19-5[1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₈H₃₃OP[2][3][4][7][8][10] |

| Molecular Weight | 296.43 g/mol [1][2][4][7][8][10] |

| InChI Key | LEFPWWWXFFNJAA-UHFFFAOYSA-N[1][2][3][11] |

| Canonical SMILES | C1CCC(CC1)P(=O)(C2CCCCC2)C3CCCCC3[1] |

Physical Properties

TCPO is a white crystalline solid under standard conditions.[5][12] Its high melting point and solubility profile are critical for its application in various reaction conditions.

| Property | Value |

| Appearance | White to almost-white crystalline powder[5] |

| Melting Point | 155-159 °C[1][3][5][7][9][10] |

| Boiling Point | 210 °C @ 0.75 mmHg[5][9] 466.6 °C @ 760 mmHg (Predicted)[7] |

| Density | 1.00 g/cm³[1][7] |

| Solubility | Insoluble in water.[3][8] Soluble in most organic solvents, including methanol.[3][5][8][9] |

| Vapor Pressure | 1.95 x 10⁻⁸ mmHg @ 25 °C |

| Flash Point | 236 °C[7] |

| Refractive Index | 1.492[7] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of TCPO.

| Spectroscopy | Data Highlights |

| Mass Spectrometry | GC-MS Fragments (m/z): 214 (Top Peak), 55, 133, 41, 132[2] |

| Infrared (IR) | The spectrum is characterized by C-H stretching absorptions below 3000 cm⁻¹ and a prominent P=O stretching band around 1153 cm⁻¹.[13] |

| NMR | ³¹P NMR spectroscopy is a key technique used to monitor the oxidation of tricyclohexylphosphine to TCPO, identified by a characteristic change in chemical shifts.[1] |

Chemical Properties and Reactivity

The chemical behavior of TCPO is dominated by the steric hindrance of its cyclohexyl groups and the electronic nature of the phosphoryl (P=O) group.

-

Steric and Electronic Effects : The three cyclohexyl groups create a large steric footprint, quantified by a ligand cone angle of 170°.[1][14][15] This significant bulk is crucial for its role in catalysis, where it can protect reactive metal centers from undesired side reactions or ligand substitutions.[1] The electron-donating phosphoryl group enhances the stability of metal-ligand bonds.[1]

-

Coordination Chemistry : TCPO acts as a robust stabilizing ligand for various metals. It is particularly effective in enhancing catalyst longevity and selectivity in transformations like cross-coupling reactions, hydrofunctionalization, and hydrosilylation.[1] It also serves as a powerful extractant for lanthanide and actinide ions from aqueous solutions, a property leveraged in nuclear fuel reprocessing and rare-earth element purification.[1]

-

Reactivity and Interconversion : TCPO is most commonly formed via the oxidation of tricyclohexylphosphine (PCy₃).[1] This can occur under controlled conditions or as an atmospheric side reaction. The compound is stable but can be reduced back to its corresponding phosphine (B1218219) using various reducing agents, such as a combination of KBH₄-AlCl₃ or metal-free systems like oxalyl chloride with hexachlorodisilane.[1][16][17]

-

Hydrogen Bonding : TCPO can form hydrogen-bond networks with molecules like water and hydrogen peroxide. However, due to its steric bulk, these hydrogen bonds are notably weaker compared to those formed by less hindered analogues like triphenylphosphine (B44618) oxide.[1]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are outlined below.

This method, adapted from patent literature, utilizes a two-step process starting from triphenylphosphine oxide.[16][17]

-

Catalytic Hydrogenation :

-

Reagents : Triphenylphosphine oxide (1 mol), catalyst (e.g., 5% Ru/C), and solvent (e.g., 300 mL cyclohexane).[17]

-

Procedure : The reagents are loaded into a high-pressure autoclave. The vessel is purged three times with nitrogen and then three times with hydrogen.[17]

-

Reaction Conditions : The reaction mixture is heated to 180-220 °C under a hydrogen pressure of 6.0-10.0 MPa.[16][17]

-

Monitoring and Work-up : The reaction is monitored by gas chromatography (GC) until completion. Upon cooling, the catalyst is removed by filtration to yield a solution of this compound.[17]

-

This is the most direct route, involving the controlled oxidation of the corresponding phosphine.[1][13]

-

Oxidation :

-

Reagents : Tricyclohexylphosphine (PCy₃), 35% aqueous hydrogen peroxide (H₂O₂).[13]

-

Procedure : The tertiary phosphine is reacted with aqueous H₂O₂. This reaction typically yields the H₂O₂ adduct of the phosphine oxide, R₃P=O·(H₂O₂)ₓ.

-

Caution : The oxidation of phosphines can be highly exothermic. The reaction should be performed with appropriate cooling and slow addition of the oxidant.

-

Phosphine oxides prepared via H₂O₂ oxidation are hygroscopic and retain strongly adsorbed water and residual peroxide.[13]

-

Decomposition and Drying :

-

Reagents : TCPO·(H₂O₂)ₓ adduct, molecular sieves (3Å or 4Å), and an anhydrous solvent (e.g., toluene).

-

Procedure : The TCPO adduct is dissolved in toluene. Activated molecular sieves are added to the solution.

-

Conditions : The mixture is stirred at room temperature. The molecular sieves safely catalyze the decomposition of the bound H₂O₂ within approximately one hour and quantitatively remove the resulting water within four hours. The process can be accelerated to completion within one hour by heating to 60 °C.[13]

-

Work-up : The molecular sieves are removed by filtration, and the solvent is evaporated under reduced pressure to yield pure, dry this compound.

-

Visualizations: Workflows and Mechanisms

To better illustrate the chemical relationships and processes involving TCPO, the following diagrams are provided.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. This compound | C18H33OP | CID 26187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 13689-19-5 | TCI AMERICA [tcichemicals.com]

- 6. This compound 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 13689-19-5 [chemicalbook.com]

- 9. This compound | 13689-19-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.tamu.edu [chem.tamu.edu]

- 14. Tricyclohexyl phosphine | 2622-14-2 [chemicalbook.com]

- 15. Tricyclohexylphosphine - Wikipedia [en.wikipedia.org]

- 16. CN102627667A - Method for production of tricyclohexylphosphine - Google Patents [patents.google.com]

- 17. CN102627667B - Method for production of tricyclohexylphosphine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Oxidation Mechanism of Tricyclohexylphosphine to its Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclohexylphosphine (B42057) (PCy3) is a bulky, electron-rich tertiary phosphine (B1218219) widely employed as a ligand in organometallic chemistry and catalysis. Its utility is prominent in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, where it stabilizes metal centers and influences catalytic activity and selectivity. However, the high susceptibility of tricyclohexylphosphine to oxidation, forming tricyclohexylphosphine oxide (O=PCy3), presents a significant challenge in its handling, storage, and application. This technical guide provides a comprehensive overview of the mechanisms governing the oxidation of tricyclohexylphosphine, offering insights into the various pathways, relevant quantitative data, and detailed experimental protocols for monitoring this transformation.

Core Oxidation Mechanisms

The oxidation of tricyclohexylphosphine to its oxide can proceed through several distinct mechanisms, including autoxidation, oxidation by specific reagents, photocatalytic oxidation, and metal-catalyzed oxidation. Understanding these pathways is crucial for controlling the stability of PCy3 and for mitigating the formation of its oxide, which can act as an inhibitor in certain catalytic processes.[1]

Autoxidation: A Free-Radical Chain Mechanism

Tricyclohexylphosphine readily undergoes autoxidation in the presence of atmospheric oxygen.[2] This process follows a free-radical chain reaction, which can be dissected into three primary stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of a radical species. This can be triggered by trace impurities, light, or heat, leading to the abstraction of an electron from the phosphine to form a phosphine radical cation or by the reaction with an initiator radical (In•).

Propagation: The propagation phase involves a series of reactions that generate the phosphine oxide and regenerate a radical carrier, allowing the chain reaction to continue. A key intermediate in this process is the phosphoranyl radical.

-

Step 1: Formation of the Phosphine Radical Cation: An initiator abstracts an electron from tricyclohexylphosphine (PCy3) to form the corresponding radical cation (PCy3•+).

-

Step 2: Reaction with Oxygen: The phosphine radical cation reacts with molecular oxygen (O2) to form a peroxyl radical cation intermediate.

-

Step 3: Formation of the Phosphoranyl Peroxyl Radical: This intermediate can then react with another molecule of PCy3 to form a dimeric radical cation and subsequently a phosphoranyl peroxyl radical.

-

Step 4: Formation of this compound: The phosphoranyl peroxyl radical is unstable and decomposes to form two molecules of this compound (O=PCy3) and an oxygen radical.

Termination: The chain reaction is terminated by the combination of two radical species to form a stable, non-radical product. This can occur through various pathways, such as the dimerization of radicals.

Oxidation by Specific Reagents

The oxidation of tricyclohexylphosphine can be achieved in a more controlled manner using specific oxidizing agents. Common reagents include hydrogen peroxide (H2O2) and ozone (O3).[2]

-

Hydrogen Peroxide (H2O2): The reaction with hydrogen peroxide is a common method for the synthesis of phosphine oxides. The lone pair of electrons on the phosphorus atom of PCy3 attacks one of the oxygen atoms of the hydrogen peroxide molecule, leading to the formation of O=PCy3 and water. While effective, this method carries the risk of over-oxidation and requires careful control of reaction conditions.[2]

-

Ozone (O3): Ozonolysis is another powerful method for the oxidation of phosphines. The reaction is typically fast and efficient but, similar to hydrogen peroxide, can lead to over-oxidation if not carefully controlled.[2]

Photocatalytic Oxidation

Recent advances in photoredox catalysis have provided a mild and efficient method for the oxidation of phosphines. This process typically involves the generation of a phosphine radical cation through a single-electron transfer (SET) process with an excited photocatalyst.

The photocatalytic cycle can be summarized as follows:

-

Excitation: A photocatalyst (PC) absorbs light and is promoted to an excited state (PC*).

-

Single-Electron Transfer (SET): The excited photocatalyst oxidizes tricyclohexylphosphine to its radical cation (PCy3•+), while the photocatalyst is reduced.

-

Nucleophilic Attack: A nucleophile, such as water, present in the reaction medium attacks the phosphine radical cation to form a phosphoranyl radical intermediate.

-

β-Scission: The phosphoranyl radical undergoes β-scission, a thermodynamically favorable process, to yield the stable this compound (O=PCy3) and a hydrogen atom.[3]

-

Catalyst Regeneration: The reduced photocatalyst is re-oxidized by an appropriate electron acceptor, completing the catalytic cycle.

A competing pathway to β-scission is α-scission, which involves the cleavage of a P-C bond. The preference for α- versus β-scission is influenced by the stability of the resulting radicals and the bond dissociation energies. For tricyclohexylphosphine, the formation of the highly stable P=O bond makes β-scission the predominant pathway in the presence of an oxygen source.[3]

Metal-Catalyzed Oxidation

Transition metal complexes can catalyze the oxidation of phosphines. While less common for the intentional synthesis of O=PCy3, this pathway is relevant in the context of catalytic reactions where PCy3 is used as a ligand. For instance, in some palladium- or ruthenium-catalyzed reactions, the phosphine ligand can be oxidized by residual oxidants or by the metal center itself in a higher oxidation state.[1][2]

The general mechanism often involves:

-

Coordination: The phosphine coordinates to the metal center.

-

Oxidative Addition/Redox Process: The metal center, in the presence of an oxidant, facilitates the transfer of an oxygen atom to the coordinated phosphine.

-

Reductive Elimination: The resulting phosphine oxide dissociates from the metal center, regenerating the active catalyst.

Quantitative Data on Tricyclohexylphosphine Oxidation

| Oxidation Method | Oxidant | Typical Conditions | Reaction Time | Yield of O=PCy3 | Notes |

| Autoxidation | Air (O2) | Diethylcarbonate, room temperature, constant air flow | ~7 hours to completion | Quantitative | Reaction progress can be monitored by 31P NMR. The formation of phosphinic acid esters as side products is possible.[2] |

| Chemical Oxidation | H2O2 | Varies | Generally fast | High | Risk of over-oxidation.[2] |

| Chemical Oxidation | Ozone (O3) | Varies | Generally very fast | High | High risk of over-oxidation.[2] |

| Metal-Catalyzed | CO2 | RhCl(PPh3)3 or [(cyclooctene)2RhCl]2, refluxing decalin | < 44 hours | High | Rate is dependent on the basicity of the phosphine.[4] |

Experimental Protocols

Monitoring Autoxidation of Tricyclohexylphosphine by ³¹P NMR Spectroscopy

This protocol allows for the real-time monitoring of the autoxidation of tricyclohexylphosphine.

Materials:

-

Tricyclohexylphosphine (PCy3)

-

Diethylcarbonate (or another suitable solvent)

-

5 mm NMR tubes

-

Air source with a constant flow rate

Procedure:

-

Prepare a 250 mM solution of tricyclohexylphosphine in diethylcarbonate directly in a 5 mm NMR tube.

-

Place the open NMR tube in the NMR spectrometer.

-

Introduce a constant, slow stream of air into the NMR tube.

-

Acquire a series of 1D ³¹P NMR spectra over a period of up to 19 hours. A suggested acquisition protocol is 100 consecutive spectra with 16 scans each, a 3.2-second acquisition time, a 15-second repetition time, and a 90° pulse angle.

-

Process the spectra and integrate the signals corresponding to tricyclohexylphosphine (typically around δ = 9.95 ppm) and this compound (typically around δ = 47.3 ppm).

-

Plot the integral values as a function of time to monitor the disappearance of the starting material and the appearance of the product.

Conclusion

The oxidation of tricyclohexylphosphine to its oxide is a multifaceted process that can occur through various mechanisms. Autoxidation via a free-radical chain reaction is a common and often unavoidable pathway, particularly for improperly stored samples. Controlled oxidation using specific reagents like hydrogen peroxide or ozone offers a synthetic route to the phosphine oxide, though with potential for side reactions. Modern photocatalytic and metal-catalyzed methods provide alternative pathways that are mechanistically distinct and relevant in the context of catalysis.

For researchers and professionals in drug development, a thorough understanding of these oxidation mechanisms is paramount for ensuring the integrity of tricyclohexylphosphine-based catalysts, optimizing reaction conditions, and accurately interpreting experimental outcomes. The use of analytical techniques such as ³¹P NMR spectroscopy is invaluable for monitoring the stability of tricyclohexylphosphine and quantifying its conversion to the corresponding oxide. By carefully considering the factors that promote oxidation, appropriate handling and reaction protocols can be implemented to minimize the impact of this undesirable side reaction.

References

Spectroscopic Characterization of Tricyclohexylphosphine Oxide (Cy₃PO): An In-depth Technical Guide

Introduction

Tricyclohexylphosphine (B42057) oxide (Cy₃PO) is a bulky and air-stable organophosphorus compound. Its electron-donating properties and steric hindrance make it a significant ligand in coordination chemistry and catalysis. A thorough understanding of its vibrational properties through Fourier-transform infrared (FTIR) and Raman spectroscopy is crucial for quality control, reaction monitoring, and the structural elucidation of its complexes. This guide provides a comprehensive overview of the spectroscopic characterization of Cy₃PO, including detailed experimental protocols and an analysis of its key vibrational modes.

Vibrational Spectroscopy of Cy₃PO

The key vibrational regions for Cy₃PO are:

-

C-H Stretching Region (2800-3000 cm⁻¹): This region is characterized by strong absorptions in the IR and intense bands in the Raman spectrum corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl rings.

-

P=O Stretching Region (around 1150 cm⁻¹): The phosphoryl (P=O) stretch is one of the most characteristic vibrations for phosphine (B1218219) oxides. It typically appears as a very strong band in the FTIR spectrum. Its position is sensitive to the electronic and steric effects of the substituents on the phosphorus atom.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a multitude of overlapping bands arising from C-C stretching, CH₂ scissoring, wagging, and twisting modes of the cyclohexyl rings, as well as P-C stretching vibrations. These bands provide a unique fingerprint for the molecule.

Data Presentation

While a detailed, published assignment of all vibrational modes for Cy₃PO is scarce, the following table summarizes the expected and observed key vibrational regions based on general knowledge of phosphine oxides and cyclohexyl derivatives.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Relative Intensity |

| Asymmetric & Symmetric C-H Stretching | 2850 - 2950 | FTIR & Raman | Strong |

| CH₂ Scissoring | 1440 - 1460 | FTIR & Raman | Medium |

| P=O Stretching | ~1150 - 1190 | FTIR | Very Strong |

| P-C Stretching | 700 - 800 | FTIR & Raman | Medium to Strong |

| Cyclohexyl Ring Vibrations (Breathing, etc.) | 800 - 1200 | Raman | Strong |

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (e.g., solid, solution) and the specific experimental conditions.

Experimental Protocols

Detailed methodologies for acquiring high-quality FTIR and Raman spectra of solid Cy₃PO are provided below. These protocols are based on standard techniques for the analysis of solid-state organophosphorus compounds.[2][3][4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

a) KBr Pellet Method [6][2][5]

This is a common method for obtaining transmission FTIR spectra of solid samples.

-

Sample Preparation:

-

Take approximately 1-2 mg of dry Cy₃PO powder and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the Cy₃PO and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding helps to reduce particle size and minimize scattering of the infrared radiation.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment of the FTIR spectrometer. This is crucial for correcting for atmospheric water and carbon dioxide absorptions.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

b) Attenuated Total Reflectance (ATR) Method [6]

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the surface of the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of Cy₃PO powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum using the same parameters as the KBr pellet method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-64 scans).

-

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar bonds.

-

Sample Preparation: [7]

-

Place a small amount of Cy₃PO powder into a glass capillary tube or onto a microscope slide.

-

Alternatively, the sample can be pressed into a small sample cup for analysis using a Raman microscope.[7]

-

-

-

Place the sample in the sample holder of the Raman spectrometer.

-

The instrument typically consists of a laser excitation source (e.g., 532 nm or 785 nm), a sample illumination system, and a detector.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum. The spectral range, laser power, and acquisition time will need to be optimized to obtain a good quality spectrum while avoiding sample degradation or fluorescence. A typical range would be 3500-100 cm⁻¹.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of Cy₃PO.

Caption: Experimental workflow for the spectroscopic characterization of Cy₃PO.

Caption: Relationship between molecular structure, vibrations, and spectroscopic output.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the characterization of tricyclohexylphosphine oxide. While a detailed public database of its fully assigned vibrational spectra is limited, the application of the standardized experimental protocols outlined in this guide will yield high-quality spectra. The characteristic P=O and cyclohexyl C-H stretching modes serve as primary indicators for the presence and purity of the compound. For a more in-depth analysis and definitive peak assignment, it is recommended to couple experimental work with computational vibrational frequency calculations. This integrated approach will provide researchers, scientists, and drug development professionals with a robust understanding of the molecular structure and bonding in Cy₃PO and its derivatives.

References

- 1. This compound | C18H33OP | CID 26187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. Experiment: Fourier-Transform-Infrared-Spectroscopy on Solids [home.uni-leipzig.de]

- 5. youtube.com [youtube.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. plus.ac.at [plus.ac.at]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. mt.com [mt.com]

An In-depth Technical Guide to the Lewis Basicity and Electronic Properties of Tricyclohexylphosphine Oxide (Cy₃PO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclohexylphosphine (B42057) oxide (Cy₃PO) is a sterically hindered organophosphorus compound with significant utility in coordination chemistry and catalysis. Its robust nature, characterized by the bulky cyclohexyl groups attached to a phosphoryl center, imparts unique electronic and steric properties. The lone pair of electrons on the oxygen atom of the P=O group allows Cy₃PO to act as a potent Lewis base, readily donating electron density to Lewis acidic centers.[1] This guide provides a comprehensive overview of the Lewis basicity and electronic characteristics of Cy₃PO, detailing experimental methodologies for their determination and presenting key data for practical application in research and development.

Synthesis and Characterization

The primary synthetic route to Cy₃PO involves the oxidation of tricyclohexylphosphine (PCy₃). While this can occur under ambient conditions with air, controlled oxidation using reagents like hydrogen peroxide (H₂O₂) or catalytic hydrogenation of triphenylphosphine (B44618) oxide (TPPO) offers higher purity and yield.[2][3]

Spectroscopic and Physical Data

The identity and purity of synthesized Cy₃PO are typically confirmed using a combination of spectroscopic and physical methods.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₃OP | [4] |

| Molecular Weight | 296.43 g/mol | [4] |

| Appearance | White solid | [5] |

| ³¹P NMR (d₆-DMSO) | δ 29.03 ppm | [2][6] |

| ¹³C NMR (CDCl₃) | δ 28.13, 27.71, 26.08, 24.96 ppm | [6] |

| ¹H NMR (CDCl₃) | δ 2.577-2.454 (m, 3H), 2.025 (s, 6H), 1.923-1.891 (d, 6H), 1.801-1.762 (d, 3H), 1.620-1.580 (t, 6H), 1.491-1.232 (m, 9H) | [6] |

| Mass Spectrometry (EI, m/z) | 280 (M⁺), 225, 198, 183, 143, 117, 83, 55 | [6] |

Lewis Basicity

The Lewis basicity of Cy₃PO is a critical parameter influencing its coordination behavior and catalytic activity. It is a measure of the ability of the phosphoryl oxygen to donate its lone pair of electrons to a Lewis acid.

Quantitative Measures of Lewis Basicity

| Parameter | Description | Expected Value for Cy₃PO |

| Gutmann Donor Number (DN) | A quantitative measure of Lewis basicity defined as the negative enthalpy of reaction with SbCl₅ in 1,2-dichloroethane (B1671644). | High (estimated > 30) |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | High |

| pKa of Conjugate Acid | A measure of the Brønsted basicity of the phosphoryl oxygen. | High |

Electronic Properties

The electronic properties of Cy₃PO, particularly the electron-donating ability of the phosphoryl group, are key to its function as a ligand in organometallic chemistry.

Tolman Electronic Parameter (TEP)

The Tolman electronic parameter is a measure of the electron-donating or -withdrawing ability of a ligand, determined by the C-O stretching frequency in a [LNi(CO)₃] complex.[8] A lower ν(CO) value indicates a more electron-donating ligand. While a specific TEP value for Cy₃PO has not been reported, it is expected to be a strong electron-donating ligand.

Experimental Protocols

Synthesis of Tricyclohexylphosphine Oxide

Method 1: Catalytic Hydrogenation of Triphenylphosphine Oxide

This method is suitable for large-scale synthesis and utilizes a readily available starting material.[3]

-

Materials: Triphenylphosphine oxide (TPPO), Palladium on Alumina (Pd/Al₂O₃) or Rhodium on Carbon (Rh/C) catalyst, Tetrahydrofuran (THF) or Dioxane.

-

Procedure:

-

In a high-pressure autoclave, charge TPPO, the chosen catalyst, and the organic solvent.

-

Purge the autoclave with nitrogen and then with hydrogen gas.

-

Heat the mixture to 180-220 °C under a hydrogen pressure of 6.0-10.0 MPa.[2]

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reactor and filter to remove the catalyst. The resulting solution of Cy₃PO can be used directly or purified further.

-

Method 2: Oxidation of Tricyclohexylphosphine

This method is a more direct route but requires careful control to avoid over-oxidation.[2]

-

Materials: Tricyclohexylphosphine (PCy₃), Hydrogen Peroxide (H₂O₂).

-

Procedure:

-

Dissolve PCy₃ in a suitable organic solvent.

-

Slowly add a stoichiometric amount of H₂O₂ to the solution while stirring.

-

Monitor the reaction by ³¹P NMR spectroscopy until the signal for PCy₃ has disappeared and a new signal corresponding to Cy₃PO appears.

-

The product can be isolated by removal of the solvent and subsequent purification.

-

Determination of Gutmann Donor Number (Calorimetric Method)

This protocol outlines the calorimetric determination of the Gutmann Donor Number (DN), a direct measure of Lewis basicity.[9]

-

Apparatus: Titration calorimeter.

-

Reagents: Antimony pentachloride (SbCl₅), 1,2-dichloroethane (DCE), Cy₃PO.

-

Procedure:

-

Prepare a dilute solution of Cy₃PO in highly purified 1,2-dichloroethane in the calorimeter cell.

-

Prepare a solution of SbCl₅ in 1,2-dichloroethane in the titration syringe.

-

Titrate the Cy₃PO solution with the SbCl₅ solution, measuring the heat evolved after each injection.

-

The enthalpy of the 1:1 adduct formation is determined from the titration curve.

-

The Donor Number is the negative of this enthalpy value in kcal/mol.

-

Determination of Lewis Basicity via ³¹P NMR Titration (Gutmann-Beckett Method Adaptation)

This method provides a relative measure of Lewis basicity by observing the change in the ³¹P NMR chemical shift of Cy₃PO upon interaction with a Lewis acid.[10]

-

Apparatus: NMR spectrometer.

-

Reagents: Cy₃PO, a chosen Lewis acid (e.g., BF₃·OEt₂), a dry, non-coordinating solvent (e.g., CD₂Cl₂).

-

Procedure:

-

Prepare a stock solution of Cy₃PO in the chosen deuterated solvent.

-

Prepare a stock solution of the Lewis acid in the same solvent.

-

Record the ³¹P NMR spectrum of the Cy₃PO solution.

-

Incrementally add aliquots of the Lewis acid solution to the Cy₃PO solution.

-

Record a ³¹P NMR spectrum after each addition.

-

Plot the change in the ³¹P chemical shift (Δδ) as a function of the molar ratio of Lewis acid to Cy₃PO. The magnitude of the chemical shift change reflects the strength of the Lewis acid-base interaction.

-

Determination of the Tolman Electronic Parameter (TEP)

This protocol describes the synthesis of the required nickel carbonyl complex and the subsequent IR spectroscopic measurement to determine the TEP.[8]

-

Apparatus: Schlenk line, IR spectrometer.

-

Reagents: Tetracarbonylnickel(0) (Ni(CO)₄ - EXTREME CAUTION: Highly Toxic ), Cy₃PO, a dry, inert solvent (e.g., hexane).

-

Procedure:

-

Synthesis of [ (Cy₃PO)Ni(CO)₃ ]: In a well-ventilated fume hood and under an inert atmosphere, dissolve Cy₃PO in the solvent. Carefully add one equivalent of Ni(CO)₄. The reaction typically proceeds at room temperature with the evolution of CO gas.

-

IR Spectroscopy: Record the infrared spectrum of the resulting solution in the carbonyl stretching region (typically 1800-2200 cm⁻¹).

-

TEP Determination: Identify the frequency of the A₁ symmetric C-O vibrational mode. This value is the Tolman Electronic Parameter for Cy₃PO.

-

Visualizations

Synthesis Workflow of Cy₃PO```dot

Caption: Cy₃PO acting as a Lewis base.

Gutmann-Beckett Method Workflow

References

- 1. Coordination Chemistry [people.wou.edu]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. CN102627667B - Method for production of tricyclohexylphosphine - Google Patents [patents.google.com]

- 4. This compound | 13689-19-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102627667A - Method for production of tricyclohexylphosphine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 9. Reevaluation of donor number using titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. magritek.com [magritek.com]

Thermal Stability and Decomposition of Tricyclohexylphosphine Oxide: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physical and chemical properties of tricyclohexylphosphine (B42057) oxide is presented in Table 1. These properties are essential for its handling and for interpreting its thermal behavior.

Table 1: Physicochemical Properties of Tricyclohexylphosphine Oxide

| Property | Value | Reference |

| Molecular Formula | C18H33OP | [3] |

| Molecular Weight | 296.43 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5][6] |

| Melting Point | 155-159 °C | [4][6] |

| Boiling Point | 466.6 °C at 760 mmHg | [6] |

| Flash Point | 236 °C | [6] |

| Solubility | Soluble in most organic solvents, insoluble in water. | [5] |

Thermal Stability and Decomposition

While specific TGA/DSC data for this compound is scarce, information on related phosphine (B1218219) oxides and its behavior in high-temperature synthesis provides valuable insights into its expected thermal stability. Generally, phosphine oxides are known for their high thermal and chemical stability.[7] The high temperatures employed in the synthesis of Cy3PO from triphenylphosphine (B44618) oxide (180-220 °C) indicate that the molecule is stable at least up to this temperature range under the specified reaction conditions.[1][2]

Polymers incorporating phosphine oxide moieties also exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C. For instance, certain poly(arylene ether phosphine oxide)s show only 5% weight loss at around 550°C.[8] Although this data pertains to a polymeric system, it underscores the inherent thermal robustness of the phosphine oxide functional group.

A proposed thermal decomposition pathway for tertiary phosphine oxides could involve the cleavage of the phosphorus-carbon bonds. The cyclohexyl groups may undergo dehydrogenation or rearrangement at elevated temperatures. However, without experimental evidence on the decomposition products, any proposed mechanism remains speculative.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition profile of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.

Experimental Workflow for TGA

Caption: Workflow for Thermogravimetric Analysis of Cy3PO.

Detailed TGA Protocol:

-

Sample Preparation: Ensure the this compound sample is pure and dry. Weigh 5-10 mg of the sample into a tared TGA crucible (alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) or air at a constant flow rate (e.g., 50 mL/min).

-

Set the temperature program to heat from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

-

Identify the temperature(s) of maximum decomposition rate from the derivative of the TGA curve (DTG).

-

Quantify the percentage of weight loss at different temperature intervals and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Experimental Workflow for DSC

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 13689-19-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 13689-19-5 | TCI AMERICA [tcichemicals.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tricyclohexylphosphine Ligands in Suzuki Coupling Reactions

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tricyclohexylphosphine (B42057) and its oxide derivative in Suzuki-Miyaura cross-coupling reactions. While tricyclohexylphosphine (PCy₃) is a well-established and highly effective ligand, the role of tricyclohexylphosphine oxide (TCPO) is less conventional. This guide will elucidate the functions of both compounds, offering researchers the necessary information for experimental design and execution.

Introduction: Tricyclohexylphosphine vs. This compound in Suzuki Coupling

Tricyclohexylphosphine (PCy₃) is a tertiary phosphine (B1218219) renowned for its utility as a ligand in palladium-catalyzed cross-coupling reactions.[1] Its significant steric bulk and strong electron-donating properties make it a crucial component in facilitating the synthesis of complex organic molecules.[1][2] PCy₃ is particularly effective in Suzuki-Miyaura coupling, where it enhances catalyst activity and stability.[1]